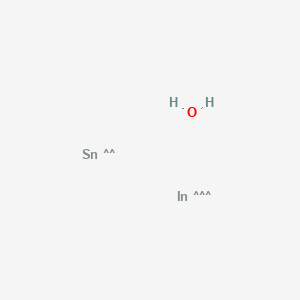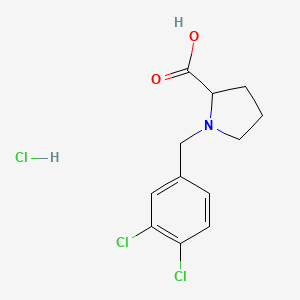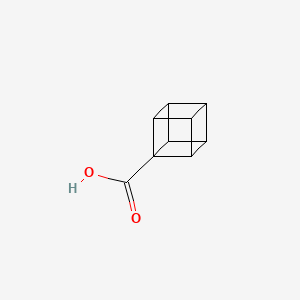
Cubane-1-carboxylic Acid
Vue d'ensemble
Description
Cubane-1-carboxylic acid is a derivative of the cubane molecule, which is known for its unique and highly strained cube-shaped structure. The carboxylic acid functional group attached to the cubane core adds to the chemical reactivity and potential applications of the molecule. The cubane structure has been a subject of interest due to its high energy and potential use in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of cubane-1-carboxylic acid derivatives has been explored through various methods. For instance, the preparation of 1,4-bis(hydroxymethyl)cubane was achieved by reducing cubane-1,4-dicarboxylic acid with aluminum hydride . Additionally, esterification of 1,4-cubanedicarboxylic acid with alkylsulfuric acids has been proposed as an effective method, yielding high-purity derivatives . The synthesis of deuterated cubane analogues, including octadeuterocubane, has also been described, providing insights into the synthesis of isotopically labeled compounds .
Molecular Structure Analysis
The molecular structure of cubane-1-carboxylic acid derivatives has been extensively studied using X-ray diffraction analysis. For example, the crystal structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate revealed a flexible cubane skeleton that adapts to its steric and electronic environment . The orientation of carboxylic acid groups significantly influences the C-C bond lengths within the cubane core. Highly substituted cubanes, such as 1,2,4,7-tetra(carboxymethyl)cubane and 1,2,3,5,7-penta(carboxymethyl)cubane, have also been structurally characterized, showcasing the possibility of attaching multiple substituents to the cubane framework .
Chemical Reactions Analysis
Cubane-1-carboxylic acid derivatives undergo various chemical reactions. For instance, the radical chlorination of cubane-1,4-dicarboxylic acid leads to chlorinated derivatives, with the positions of chlorine atoms confirmed by X-ray diffraction . Hydrogen bromide cleavage of cubane-1,4-dicarboxylic acid has been used to produce nortwistbrendane derivatives, demonstrating the versatility of cubane derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cubane-1-carboxylic acid derivatives have been investigated through different analytical techniques. Chlorinated cubane dicarboxylates exhibit high thermal stability, with decomposition temperatures above 250°C, as shown by differential scanning calorimetry . The acidity constants of these compounds in water have been determined using capillary electrophoresis, providing valuable information on their behavior in aqueous environments . The incorporation of cubane-1,4-dicarboxylate anions into a Zn-Al layered double hydroxide nanohybrid has been characterized, revealing changes in structural and optical properties . Additionally, the synthesis of new liquid crystalline cubane-1,4-dicarboxylic acid derivatives has led to the discovery of compounds with nematic and smectic A phases, expanding the potential applications of cubane derivatives in the field of liquid crystals .
Applications De Recherche Scientifique
Structural Analysis and Properties
- Network Hydrogen Bonding : The crystal and molecular structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate was examined to understand its flexible nature and steric and electronic environment. This study highlighted the orientation of carboxylic acid groups and their impact on the cubane skeleton's bond lengths, emphasizing the importance of donor hydrogen bonds in the molecule's structure (Butcher, Bashir-Hashemi, & Gilardi, 1997).
Chemical Stability and Transformation
Cage Opening and Rearrangement : Research on 1-iodocubane-4-carboxaldehyde revealed insights into the thermo-stability and propensity for cage opening/rearrangement of cubane derivatives, showing the formation of several compounds like benzoic acid and benzaldehyde (Heaphy, Griffiths, Dietz, Savage, & Priefer, 2011).
Hypervalent Iodine Oxidative Decarboxylation : The oxidative decarboxylation of homocubyl and cubyl mono- and di-carboxylic acids using hypervalent iodine was studied, demonstrating a methodology for systematic functionalization of the cubane system (Moriarty, Khosrowshahi, & Dalecki, 1987).
Synthesis and Applications in Material Science
Formation of Cubyl Anion and Acidity Determination : Studies on cubane and its derivatives focused on the acidity of the molecule and the formation of the cubyl anion. This research provided vital data on the thermodynamic values for the acidity and bond dissociation energy of cubane (Hare, Emrick, Eaton, & Kass, 1997).
Creation of Nanohybrids : Cubane-1,4-dicarboxylate anions were used to form a Zn2Al layered double hydroxide (LDH) nanohybrid. The structural and optical properties of this material were analyzed, showing significant potential for applications in material science (Arjomandi Rad & Rezvani, 2015).
Catalyst for Olefin Epoxidation : A study demonstrated the use of a cubane-type cobalt cluster as an effective catalyst for the epoxidation of various olefins, highlighting its potential in synthetic chemistry (Lee et al., 2016).
Thermochemical Properties and Potential Uses
Thermal Transformations of Cubane Derivatives : The thermal degradation of 1,4-cubanedicarboxylic acid and its ester was explored, providing insights into the kinetic parameters and product composition, which are crucial for understanding the molecule's stability and potential uses (Prokudin, Lagodzinskaya, Dubikhin, Nazin, Romanova, & Eremenko, 2005).
Study of Cubane-Based Fuels : Research on cubane derivatives focused on their potential as fuels for infrared countermeasures, analyzing their enthalpy of formation, strain energy, and thermal stability (Dallaston, Brusnahan, Wall, & Williams, 2019).
Use in Propellant Ingredients : The synthesis and evaluation of diesters of cubane 1,4-dicarboxylic acid as propellant plasticizers highlighted their potential in advanced propellant formulations (Cunkle & Willer, 1988).
Safety And Hazards
Orientations Futures
Cubanes have gained real traction in medicinal chemistry . Substituting a phenyl ring by a cubyl unit can lead to improved physical and biological properties . In addition, 1,4-disubstituted cubanes have applications as non-aromatic rigid spacers in organic materials and polymers . Therefore, the development of new synthetic approaches to bridge the gap in the availability of cubanes that bear different substitution patterns is a promising future direction .
Propriétés
IUPAC Name |
cubane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIDTXRBMYRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451172 | |
| Record name | carboxycubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cubane-1-carboxylic Acid | |
CAS RN |
53578-15-7 | |
| Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53578-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | carboxycubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)
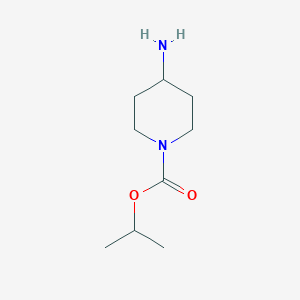

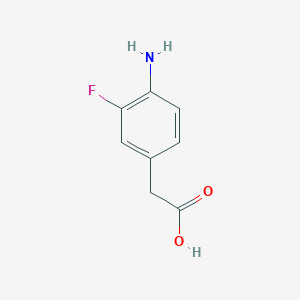
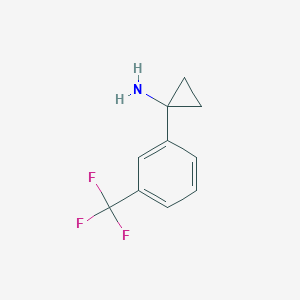
![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)
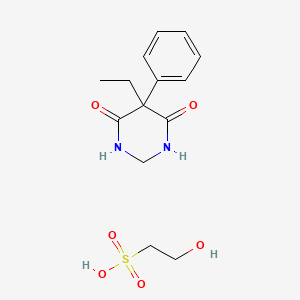
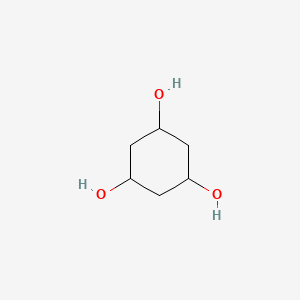
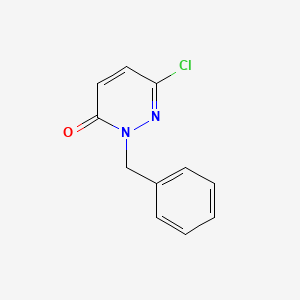
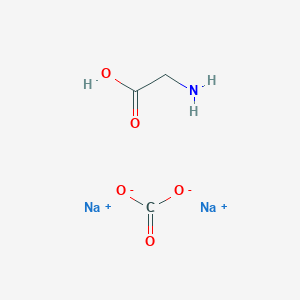
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

